AKR1C3 Inhibitory Potency and Selectivity: Stylopine vs. Other Isoquinoline Alkaloids
Stylopine was identified as the most potent AKR1C3 inhibitor among 19 tested isoquinoline alkaloids, exhibiting moderate selectivity toward AKR1C3 over AKR1C1 [1]. In intact cellular assays, stylopine significantly inhibited AKR1C3-mediated reduction of daunorubicin without considerable cytotoxicity, a property not uniformly observed across the tested alkaloid panel [1]. This positions stylopine as a validated model inhibitor for AKR1C3 research, distinct from broader-spectrum or less potent protoberberines.
| Evidence Dimension | AKR1C3 inhibition potency |
|---|---|
| Target Compound Data | Most potent inhibitor among 19 tested isoquinoline alkaloids |
| Comparator Or Baseline | 18 other isoquinoline alkaloids including berberine, coptisine, chelerythrine |
| Quantified Difference | Stylopine ranked #1 in potency; significant cellular AKR1C3 inhibition without cytotoxicity |
| Conditions | Recombinant AKR1C3 enzyme assay; intact cell daunorubicin reduction assay |
Why This Matters
For AKR1C3-targeted research in cancer and steroid metabolism, selecting stylopine provides the highest validated potency in its alkaloid class with documented cellular selectivity, reducing the need for compound screening and minimizing confounding cytotoxic effects.
- [1] Skarydova, L., et al. (2014). Isoquinoline alkaloids as a novel type of AKR1C3 inhibitors. The Journal of Steroid Biochemistry and Molecular Biology, 143, 250–258. View Source
